![molecular formula C23H42O4Si2 B14248235 4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid CAS No. 185532-02-9](/img/structure/B14248235.png)
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid is a specialized organic compound that features a benzoic acid core with a unique siloxane-based side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid typically involves the hydrosilylation reaction. This process includes the addition of a siloxane group to an unsaturated bond in the presence of a platinum catalyst. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing advanced reactors and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the benzene ring .
科学的研究の応用
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid has several scientific research applications:
作用機序
The mechanism by which 4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The siloxane side chain allows for unique interactions with lipid membranes, enhancing the compound’s ability to penetrate and affect cellular processes. The benzoic acid core can participate in various biochemical pathways, influencing cellular functions .
類似化合物との比較
Similar Compounds
4-{[11-(But-3-enoyloxy)undecyl]oxy}benzoic acid: Similar structure but with a different side chain, affecting its chemical properties and applications.
4-[(11-Hydroxyundecyl)oxy]benzoic acid: Features a hydroxyl group instead of a siloxane group, leading to different reactivity and uses.
4-((11-(Acryloyloxy)undecyl)oxy)benzoic acid: Contains an acryloyloxy group, which makes it suitable for polymerization reactions.
Uniqueness
4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid is unique due to its siloxane-based side chain, which imparts distinct physical and chemical properties. This uniqueness allows for specialized applications in fields such as materials science and pharmaceuticals, where other similar compounds may not be as effective .
特性
CAS番号 |
185532-02-9 |
|---|---|
分子式 |
C23H42O4Si2 |
分子量 |
438.7 g/mol |
IUPAC名 |
4-[11-[dimethyl(trimethylsilyloxy)silyl]undecoxy]benzoic acid |
InChI |
InChI=1S/C23H42O4Si2/c1-28(2,3)27-29(4,5)20-14-12-10-8-6-7-9-11-13-19-26-22-17-15-21(16-18-22)23(24)25/h15-18H,6-14,19-20H2,1-5H3,(H,24,25) |
InChIキー |
DTFRVZHBVICZRL-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](C)(C)CCCCCCCCCCCOC1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Diethylamino)-N-ethyl-2-[2-(5H-tetrazol-5-ylidene)hydrazinyl]benzamide](/img/structure/B14248156.png)
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
![1-[2-[(4-Benzylpiperidin-1-yl)methyl]phenyl]-3-phenylurea](/img/structure/B14248171.png)
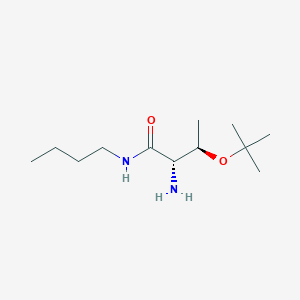
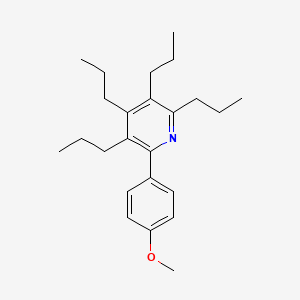
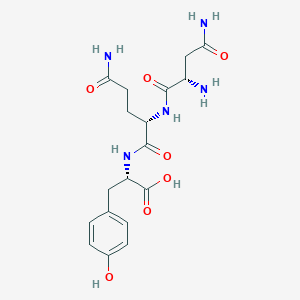
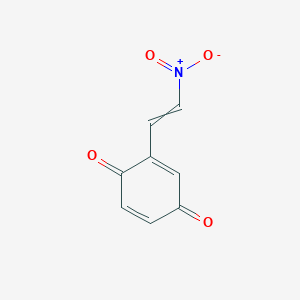


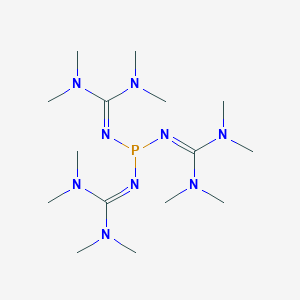


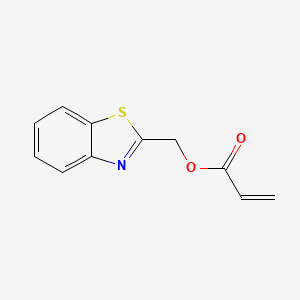
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
